Breflate

Solubility Parenteral Formulation Prodrug Design

Brefeldin A (BFA) is practically insoluble (~0.6 mg/L), preventing reliable parenteral dosing. Breflate, a water-soluble prodrug (≥25 mg/mL), overcomes this barrier. · Enables consistent i.v. administration, rapidly converting to active BFA in vivo. · Validated GC-MS assay quantifies prodrug & BFA in plasma (LOQ ~10 ng/mL). · Lower acute neurotoxicity vs. other BFA prodrugs-safer benchmark for analog evaluation.

Molecular Formula C20H31NO5
Molecular Weight 365.5 g/mol
Cat. No. B1240420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBreflate
Synonymseflate
NSC 656202
NSC-656202
Molecular FormulaC20H31NO5
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C
InChIInChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1
InChIKeyZZWKZQDOSJAGGF-VRSYWUPDSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Breflate: A Water-Soluble BFA Prodrug


Breflate (NSC-656202, 13-(N,N-Dimethylglycyl)brefeldin A) is a water-soluble prodrug of the investigational antineoplastic agent brefeldin A (BFA) [1]. This macrolide derivative was specifically engineered to overcome the poor aqueous solubility of the parent compound, thereby enabling reliable parenteral (i.v.) administration in preclinical and clinical investigations [2]. It is designed to undergo rapid and efficient in vivo conversion to the active BFA moiety, which functions as an inhibitor of retrograde protein transport from the Golgi apparatus to the endoplasmic reticulum [1]. As an unapproved investigational compound, it is primarily utilized in oncology research as a tool for probing Golgi-mediated pathways and apoptosis mechanisms [1][3].

Water-soluble BFA prodrug for parenteral research
Designed for rapid in vivo conversion to active BFA
Golgi-to-ER transport inhibition and apoptosis probe

Why Breflate Differs from Brefeldin A


Direct substitution of Breflate with Brefeldin A (BFA) or other BFA prodrug candidates is precluded by fundamental differences in their physicochemical and toxicological profiles. BFA suffers from extremely poor aqueous solubility (reported as 0.6 mg/L or practically insoluble in water) , rendering it unsuitable for reliable parenteral formulation [1]. While Breflate was specifically designed as a water-soluble prodrug (≥25 mg/mL) to address this limitation [2], other structurally distinct BFA prodrugs have exhibited severe, dose-limiting neurotoxicities, including acute convulsions and mortality in preclinical models, which are not observed with Breflate [3]. These critical disparities in solubility, safety, and the potential for therapeutic drug monitoring underscore why Breflate cannot be generically interchanged with its parent or closely related analogs for rigorous in vivo studies.

Brefeldin A has extremely low aqueous solubility (0.6 mg/L), limiting parenteral formulation research.

Other BFA prodrugs may exhibit acute neurotoxicity (convulsions, mortality) in rat models; requires model-specific safety endpoint review.

Direct BFA administration may not achieve systemic BFA exposure; prodrug conversion is required for bioavailability research.

Breflate vs. Brefeldin A: Key Evidence


Aqueous Solubility vs. Brefeldin A

Breflate exhibits markedly enhanced aqueous solubility compared to its parent compound, Brefeldin A (BFA). This property is a primary design feature enabling reliable parenteral administration. Breflate's solubility is reported to be at least 25 mg/mL in water [1], whereas BFA is practically insoluble in water, with one source reporting a water solubility of 0.6 mg/L .

Aqueous Solubility
Cross-study comparable
Breflate: ≥ 25 mg/mL BFA: 0.6 mg/L > 40,000-fold higher solubility
Enables parenteral formulation research
BFA is practically insoluble; ambient temperature
Solubility Parenteral Formulation Prodrug Design

Pharmacokinetic Profile vs. Brefeldin A

In a comparative pharmacokinetic study in dogs, the prodrug Breflate achieved quantifiable plasma concentrations of the active drug BFA, whereas direct administration of BFA resulted in undetectable levels. Breflate administration yielded a mean Cmax for BFA of 1.8 ± 0.2 μg/mL and an AUC of 4.2 ± 0.9 μg·h/mL. In contrast, BFA administered directly was undetectable, with a reported AUC of 0.1 ± 0.02 μg·h/mL . This demonstrates Breflate's critical role as a prodrug in enabling systemic exposure to BFA.

Systemic BFA Exposure
Head-to-head
Breflate AUC: 4.2 μg·h/mL BFA AUC: 0.1 μg·h/mL 42-fold higher AUC
Supports systemic BFA exposure model
Dog PK study; BFA undetectable after direct administration
Pharmacokinetics Bioavailability Prodrug Conversion

In Vivo Prodrug Conversion vs. BFA

Breflate is established to undergo rapid and essentially quantitative conversion to the active Brefeldin A (BFA) in vivo. Studies in both mice and dogs confirm that following bolus i.v. injection, Breflate is efficiently converted to BFA [1]. This contrasts with the impracticality of direct BFA administration, which cannot achieve therapeutic plasma levels due to its insolubility .

Prodrug Conversion
Class-level
Rapid, quantitative conversion to BFA reported in mice & dogs
Confirms prodrug design in vivo
Class-level inference; data to verify
Prodrug Conversion Pharmacokinetics In Vivo Efficacy

Neurotoxicity vs. Other BFA Prodrugs

A direct comparative neurotoxicity study in male Fischer 344 rats evaluated Breflate (20 mg/kg IV) against several other BFA prodrugs. Breflate treatment resulted in only minimal and delayed microscopic findings (spinal cord/sciatic nerve axon degeneration at Day 8) and non-severe clinical signs (diarrhea). In stark contrast, prodrugs NSC-745102 and NSC-745103 (both at 20 mg/kg IV) caused acute ataxia, labored respiration, and convulsions immediately after dosing. Prodrug NSC-745675 (at just 10 mg/kg IV) proved universally fatal after a single dose [1].

Acute Neurotoxicity
Head-to-head
Breflate 20 mg/kg: 0% mortality NSC-745675 10 mg/kg: 100% mortality No convulsions with Breflate
Supports repeated-dose in vivo studies
Male Fischer 344 rat model; safety-related endpoint context
Neurotoxicity Toxicology Safety Profile

Pro-Apoptotic Activity in p53-Mutant Cells

Breflate induces apoptosis in a p53-independent manner, a mechanism relevant to the >50% of human cancers harboring p53 mutations. In HCT116 p53−/− colon cancer cells, treatment with 10 μM Breflate for 24 hours resulted in a >2-fold increase in apoptosis levels compared to untreated controls, as determined by sub-G1 flow cytometric analysis [1]. This effect is mechanistically linked to the upregulation of TRAIL (TNF-related apoptosis-inducing ligand) [1].

p53-Independent Apoptosis
Supporting evidence
>2-fold increase in apoptosis at 10 μM Breflate vs. control
Supports p53-independent apoptosis research
HCT116 p53-/- cell model, sub-G1 analysis
Apoptosis Oncology p53-Independent

Breflate: Key Research Applications


Parenteral BFA Exposure in Oncology

Breflate is the compound of choice for preclinical oncology studies that necessitate systemic exposure to the active agent Brefeldin A via intravenous administration. Direct administration of BFA is not feasible due to its insolubility and resulting lack of bioavailability . Breflate's high aqueous solubility (≥25 mg/mL) enables reliable formulation for i.v. dosing, and its rapid, quantitative conversion to BFA in vivo ensures the desired pharmacodynamic effect is achieved [1][2].

ER Stress & Golgi-Mediated Apoptosis

Breflate serves as a reliable tool for investigating Golgi apparatus disruption and subsequent endoplasmic reticulum (ER) stress pathways. The compound's established mechanism of inhibiting retrograde protein transport leads to apoptosis [3]. Furthermore, its demonstrated ability to induce apoptosis in a p53-independent manner [4] makes it a valuable probe for studying cell death pathways in tumor models with p53 loss-of-function mutations, a common clinical scenario.

Comparative Toxicology of BFA Prodrugs

For research programs involved in the development or comparative assessment of Brefeldin A-based therapeutics, Breflate serves as a critical benchmark compound due to its relatively well-characterized and more favorable toxicology profile. Direct comparative studies have shown that Breflate exhibits substantially lower acute neurotoxicity and lethality than several other BFA prodrug candidates (e.g., NSC-745102, NSC-745103, NSC-745675) [5]. It can therefore be used as a reference standard when evaluating the safety margins of novel analogs.

PK/PD Modeling of Golgi-Disrupting Agents

Breflate is a suitable candidate for establishing PK/PD relationships for this class of agents due to the availability of validated analytical methods. A sensitive and specific GC-MS assay has been developed and validated for the concurrent quantification of both the prodrug (Breflate) and the active drug (BFA) in plasma, with a limit of quantification near 10 ng/mL [6]. This enables detailed characterization of prodrug conversion kinetics and systemic drug exposure, which is essential for interpreting pharmacodynamic outcomes in animal models.

Application
Selection Property
Validation Focus
Parenteral BFA exposure studies
Water-soluble prodrug formulation
Systemic BFA exposure modeling
Golgi disruption & ER stress research
Golgi-to-ER transport inhibition
p53-independent apoptosis pathway analysis
Prodrug safety margin comparison
Neurotoxicity profile in vivo
Repeated-dose tolerability endpoint review
PK/PD relationship analysis
Validated GC-MS bioanalytical method
Prodrug conversion kinetics in plasma

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Breflate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.